![molecular formula C15H20BrN B14596034 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- CAS No. 61589-02-4](/img/structure/B14596034.png)
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system. The presence of a bromophenyl group adds to its chemical diversity, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- typically involves the cyclization of appropriate precursors. One common method is the intramolecular ipso-cyclization of nitriles in the presence of specific catalysts. For instance, the reaction of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles under controlled conditions can yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The bromophenyl group allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, it may act on GABAA receptors, influencing neurotransmission and exhibiting anticonvulsant properties . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[4.5]decane: Lacks the bromophenyl group but shares the spirocyclic structure.
8-Oxa-2-azaspiro[4.5]decane: Contains an oxygen atom in the spiro ring, offering different chemical properties.
Uniqueness
The presence of the bromophenyl group in 2-Azaspiro[4.5]decane, 2-(4-bromophenyl)- distinguishes it from other similar compounds. This functional group enhances its reactivity and potential for various chemical modifications, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
61589-02-4 |
|---|---|
Formule moléculaire |
C15H20BrN |
Poids moléculaire |
294.23 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C15H20BrN/c16-13-4-6-14(7-5-13)17-11-10-15(12-17)8-2-1-3-9-15/h4-7H,1-3,8-12H2 |
Clé InChI |
JXOOZYYBTQWWLI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)CCN(C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


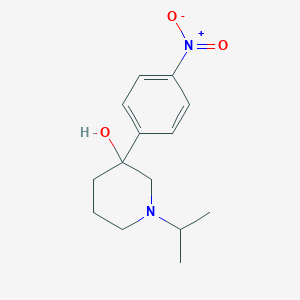
![3-Chloro-1,3-diphenyl-4-[2-(pyrrolidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595953.png)
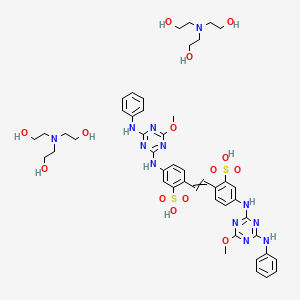
propanedioate](/img/structure/B14595971.png)
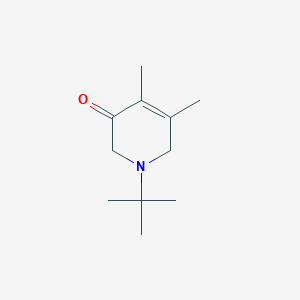
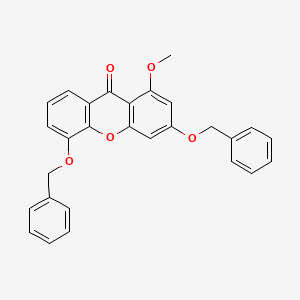
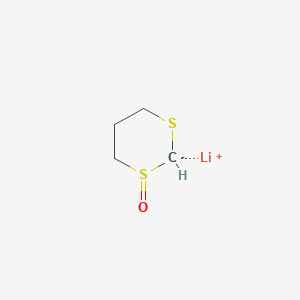


![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![[(Dichlorosilanediyl)di(propane-3,1-diyl)]bis[chloro(dimethyl)silane]](/img/structure/B14596004.png)
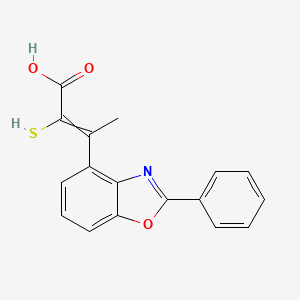
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
